N-(6-bromo-3-iodoimidazo[1,2-a]pyrazin-8-yl)propane-1,3-diamine
Description
Chemical Name: N-(6-bromo-3-iodoimidazo[1,2-a]pyrazin-8-yl)propane-1,3-diamine CAS No.: 1351374-43-0 Molecular Formula: C₉H₁₁BrIN₅ Molecular Weight: 396.028 g/mol This compound features a bicyclic imidazo[1,2-a]pyrazine core substituted with bromine (position 6), iodine (position 3), and a propane-1,3-diamine side chain (position 8) . The presence of halogens (Br, I) enhances electrophilicity and may influence binding affinity in biological systems .
Properties
Molecular Formula |
C9H11BrIN5 |
|---|---|
Molecular Weight |
396.03 g/mol |
IUPAC Name |
N'-(6-bromo-3-iodoimidazo[1,2-a]pyrazin-8-yl)propane-1,3-diamine |
InChI |
InChI=1S/C9H11BrIN5/c10-6-5-16-7(11)4-14-9(16)8(15-6)13-3-1-2-12/h4-5H,1-3,12H2,(H,13,15) |
InChI Key |
RJNIFHAXDZCORI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C=C(N=C(C2=N1)NCCCN)Br)I |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of N-(6-bromo-3-iodoimidazo[1,2-a]pyrazin-8-yl)propane-1,3-diamine
General Synthetic Strategy
The synthesis of this compound generally follows a multi-step pathway starting from simpler heterocyclic precursors. The key steps include:
- Construction of the imidazo[1,2-a]pyrazine core.
- Selective halogenation at the 6-position with bromine and at the 3-position with iodine.
- Functionalization at the 8-position with the propane-1,3-diamine substituent.
This approach demands careful selection of reagents, solvents, and reaction parameters to ensure regioselective halogenation and efficient coupling with the diamine.
Stepwise Synthetic Route
Synthesis of the Imidazo[1,2-a]pyrazine Core
The imidazo[1,2-a]pyrazine scaffold is typically synthesized through condensation reactions involving pyrazine derivatives and appropriate imidazole precursors under acidic or basic catalysis. This step forms the bicyclic core essential for subsequent functionalization.
Halogenation
Research Findings and Practical Considerations
- The presence of bromine and iodine substituents significantly affects the electronic properties and reactivity of the imidazo[1,2-a]pyrazine core, necessitating careful optimization of halogenation steps to maintain regioselectivity.
- The propane-1,3-diamine substituent provides sites for further derivatization or interaction with biological targets, making the final compound a versatile scaffold in drug discovery.
- Stability studies indicate that the compound is stable under standard storage conditions but sensitive to strong acids or bases, which can cleave the diamine linkage.
- Solubility is moderate in polar organic solvents but limited in aqueous media, influencing formulation strategies for biological testing.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Conditions | Yield Range (%) | Analytical Techniques Used | Comments |
|---|---|---|---|---|
| Core Formation | Pyrazine + imidazole derivatives, acid/base catalyst | 70-85 | NMR, MS | Foundational bicyclic scaffold |
| Bromination (6-position) | Bromine/NBS, DCM, 0-25°C | 75-90 | NMR, MS, HPLC | Requires temperature control |
| Iodination (3-position) | Iodine/NIS, DCM, 0-25°C | 65-85 | NMR, MS, HPLC | Avoids over-iodination |
| Coupling with propane-1,3-diamine | Propane-1,3-diamine, MeOH/THF, RT | 60-80 | NMR, MS, HPLC | Final functionalization step |
Chemical Reactions Analysis
Types of Reactions
N1-(6-Bromo-3-iodoimidazo[1,2-a]pyrazin-8-yl)propane-1,3-diamine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The reaction conditions, such as temperature and solvent, play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions may produce halogenated compounds.
Scientific Research Applications
N1-(6-Bromo-3-iodoimidazo[1,2-a]pyrazin-8-yl)propane-1,3-diamine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(6-Bromo-3-iodoimidazo[1,2-a]pyrazin-8-yl)propane-1,3-diamine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Halogen Impact : Bromine at position 6 is common in kinase-targeting compounds (e.g., ), while iodine in the target compound may enhance steric and electronic effects for selective binding.
- Synthetic Routes : The target compound’s synthesis likely involves nucleophilic substitution or coupling reactions, similar to methods for 6-bromo-N-(pyridin-2-yl) derivatives , but with iodine incorporation requiring specialized conditions .
Adenine-Mimetic Imidazo[1,2-a]pyrazin-8-amines
Compounds like N-(6-bromo-3-iodoimidazo[1,2-a]pyrazin-8-yl)propane-1,3-diamine are part of a broader class of adenine analogs synthesized via the Groebke-Blackburn-Bienaymé reaction (GBB) . Key comparisons include:
- Library Diversity : Over 20 imidazo[1,2-a]pyrazin-8-amines have been synthesized, with variations in halogenation (Br, Cl) and side chains (alkyl, aryl) .
Macrocyclic and Polyamine-Linked Analogues
- Cyclam Derivatives: Compounds like N-(2-aminoethyl)propane-1,3-diamine-substituted cyclams exhibit anti-HIV-1 activity (EC₅₀: 0.1–10 μM) . Unlike these macrocycles, the target compound’s linear propane-1,3-diamine chain may reduce off-target interactions but limit multivalent binding.
- Sulfonamide Analogues : European patent applications describe imidazo[1,2-a]pyrrolo[2,3-e]pyrazine-sulfonamides (e.g., N-(cyclopentyl)cyclopropanesulfonamide) with modifications for improved solubility and bioavailability . The target compound’s lack of sulfonamide groups may simplify synthesis but reduce metabolic stability.
Research Findings and Data
Structural Insights
- Planarity and Dihedral Angles : The imidazo[1,2-a]pyrazine core in the target compound is nearly planar, akin to 2-(6-bromo-3-pyridyl)-8-methyl derivatives (dihedral angle: 16.2°) . This planarity facilitates π-π stacking in protein binding.
- Halogen Bonding : The iodine atom’s polarizability may strengthen interactions with Lewis bases (e.g., kinase ATP pockets), a feature absent in bromine-only analogues .
Biological Activity
N-(6-Bromo-3-iodoimidazo[1,2-a]pyrazin-8-yl)propane-1,3-diamine is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies.
- Molecular Formula : C6H4BrIN4
- Molecular Weight : 338.931 g/mol
- Density : 2.8 ± 0.1 g/cm³
- LogP : 3.27 .
This compound has been studied for its potential as an inhibitor of specific kinases involved in cell signaling pathways. The presence of bromine and iodine atoms in its structure may enhance its binding affinity to target proteins due to halogen bonding effects. This compound is hypothesized to interact with ATP-binding sites of kinases, affecting cellular proliferation and survival.
Anticancer Properties
Several studies have examined the anticancer potential of imidazo[1,2-a]pyrazine derivatives, including this compound.
Case Study 1: Inhibition of Cancer Cell Proliferation
A study investigated the effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation in breast and lung cancer cell lines, with IC50 values ranging from 10 to 30 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast) | 15 |
| A549 (Lung) | 20 |
| HeLa (Cervical) | 25 |
The compound's mechanism was linked to the induction of apoptosis through the activation of caspase pathways .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of this compound against various bacterial strains.
Case Study 2: Antibacterial Efficacy
In vitro assays demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 50 |
The compound's effectiveness was attributed to its ability to disrupt bacterial cell membranes and inhibit protein synthesis .
Comparative Analysis with Related Compounds
To understand the unique biological activities of this compound, a comparison with other related compounds is beneficial.
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| N-(6-Bromoimidazo[1,2-a]pyrazin) | Moderate anticancer activity | 30 |
| N-(3-Iodoimidazo[1,2-a]pyrazin) | Low antibacterial activity | >100 |
| N-(6-Bromo-3-Iodoimidazo[1,2-a]pyrazin) | High anticancer and antibacterial activity | 15 (cancer), 12.5 (bacteria) |
This table indicates that the presence of both bromine and iodine enhances the biological activity of imidazo[1,2-a]pyrazines .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing N-(6-bromo-3-iodoimidazo[1,2-a]pyrazin-8-yl)propane-1,3-diamine?
- Methodological Answer : The synthesis of imidazo[1,2-a]pyrazine derivatives often involves cyclization reactions between halogenated intermediates and diamines. For example, a one-pot two-step reaction using 2-bromo-1-(6-bromo-3-pyridyl)ethanone and 2-amino-3-methylpyrazine in 2-propanol at 80°C under basic conditions (NaHCO₃) yields regioselective products. Column chromatography (0→5% MeOH/EA) is used for purification, achieving yields up to 44.7% . Alternative methods include the Groebke-Blackburn-Bienaymé multicomponent reaction, which utilizes pyrazine-2,3-diamine as an amidine component to generate adenine-mimetic libraries under mild conditions .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Structural confirmation requires multi-spectral analysis:
- 1H/13C NMR : Aromatic protons and carbons are identified via chemical shifts (e.g., δ 7.04–8.10 ppm for aromatic H; δ 120–150 ppm for C in DMSO-d₆) .
- HRMS : Validates molecular weight (e.g., calculated vs. observed m/z within ±0.01% error) .
- X-ray crystallography : Resolves regioselectivity ambiguities (e.g., dihedral angles between fused rings) .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during halogenation or substitution on the imidazo[1,2-a]pyrazine core?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For instance, bromination at position 6 and iodination at position 3 of imidazo[1,2-a]pyrazine are favored due to electron-withdrawing effects of adjacent substituents. Computational modeling (DFT) can predict reactive sites, while crystallographic data (e.g., dihedral angles of 16.2° between pyridine and imidazo-pyrazine planes) guides synthetic design .
Q. How can structure-activity relationship (SAR) studies be designed for this compound in medicinal chemistry?
- Methodological Answer : Key steps include:
- Functional group variation : Modify the propane-1,3-diamine side chain (e.g., alkylation, acetylation) to assess impact on target binding .
- Biological assays : Test affinity for receptors like A3 adenosine (Ki values measured via competitive binding assays; docking studies refine binding modes) .
- Data contradiction analysis : Compare in vitro potency (e.g., IC₅₀) with computational predictions to resolve discrepancies .
Q. What advanced analytical techniques resolve discrepancies in purity or stability assessments?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
